N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Pyrazolo[1,5-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-A]pyrimidine scaffold.
Introduction of Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the pyrazolo[1,5-A]pyrimidine intermediate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent under specific reaction conditions.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)-1-(5-chloropentyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide
- N-(Adamantan-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the adamantane group provides structural rigidity, while the trifluoromethyl and dimethoxyphenyl groups contribute to its reactivity and biological activity.
Properties
Molecular Formula |
C27H29F3N4O3 |
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Molecular Weight |
514.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H29F3N4O3/c1-36-21-4-3-18(8-22(21)37-2)19-9-23(27(28,29)30)34-24(32-19)10-20(33-34)25(35)31-14-26-11-15-5-16(12-26)7-17(6-15)13-26/h3-4,8-10,15-17H,5-7,11-14H2,1-2H3,(H,31,35) |
InChI Key |
JMXMXIGLTOUGIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC45CC6CC(C4)CC(C6)C5)OC |
Origin of Product |
United States |
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